Afzelin

Descripción general

Descripción

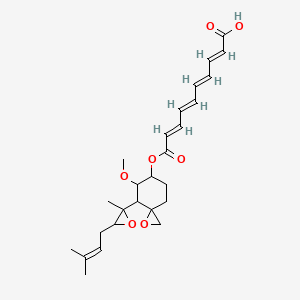

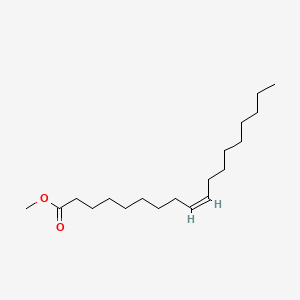

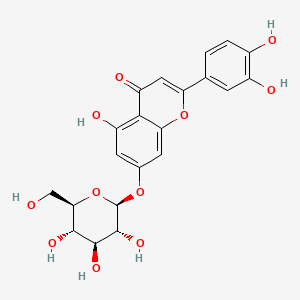

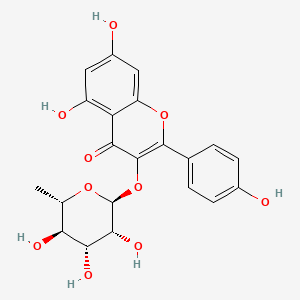

Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . It is found in various plant species such as Annona purpurea and Phyllanthus emblica . It has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective .

Synthesis Analysis

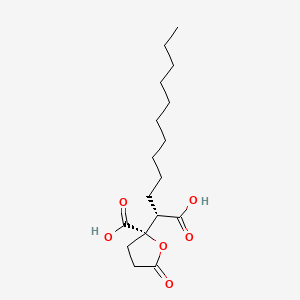

Afzelin is synthesized from kaempferol by kaempferol 3-O-rhamnosyltransferase . The structure of Afzelin consists of kaempferol attached to an α-L-rhamnosyl residue at position 3 via a glycosidic linkage .Molecular Structure Analysis

Afzelin is a glycosyloxyflavone composed of kaempferol attached to a rhamnosyl residue at position 3 through a glycosidic bond . It is a product of glycosyloxyflavone, trihydroxyflavone, and monosaccharide .Chemical Reactions Analysis

The in vitro analysis showed that afzelin had significantly induced apoptosis in the cells . The virtual screening displayed that afzelin has higher affinity toward Bcl-XL with higher binding energy and a mode of action complementing the proapoptotic Bcl-2 homology 3 (BH3) domains .Physical And Chemical Properties Analysis

The physicochemical properties of afzelin have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .Aplicaciones Científicas De Investigación

Neurodegenerative Disorders : Afzelin extracted from Ribes fasciculatum improved cognitive and memory functions in a mouse model of dementia. This effect was linked to the restoration of cholinergic systems and molecular signal transduction via CREB-BDNF pathways (Oh et al., 2021).

Antibacterial Effects : Afzelin isolated from Cornus macrophylla exhibited antibacterial activity against Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals (Lee et al., 2014).

Skin Protection : Afzelin showed anti-inflammatory responses in human keratinocytes exposed to particulate matter, suggesting its potential in preventing inflammatory skin diseases (Kim et al., 2019).

Anti-Cancer Properties : It exhibited anti-human lung cancer, anti-cholinesterase, and anti-glucosidase properties in a pre-clinical trial study (Cao et al., 2021). Additionally, afzelin showed potential as an anti-cancer agent against AGS gastric cancer cells (Radziejewska et al., 2021).

Asthma Treatment : In a murine model of asthma, afzelin attenuated asthma phenotypes by downregulating GATA3, suggesting its therapeutic potential for asthma (Zhou & Nie, 2015).

Mitochondrial Dysfunction : Afzelin ameliorated fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice, focusing on mitochondrial quality control and dynamics (Lee et al., 2017).

Prostate Cancer : It exhibited anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells (Zhu et al., 2015).

Melanocyte Protection : Afzelin mediated protective effects against oxidative stress in melanocytes, potentially useful for vitiligo treatment (Jung et al., 2017).

UVB-Induced Cell Damage : It antagonized effects against UVB-induced cell damage, showing potential for skin protection (Shin et al., 2013).

Sepsis-Induced Kidney Injury : Afzelin alleviated sepsis-induced kidney injury, exerting antiapoptotic, antioxidant, and anti-inflammatory effects (Wang et al., 2021).

Triple-Negative Breast Cancer : Afzelin showed potential in inhibiting cell migration of triple-negative breast cancer cells, targeting ERK2, KRas, and FAK activation (Rachmi et al., 2020).

Melanogenesis Regulation : Afzelin regulated melanogenesis in human epidermal melanocytes, suggesting its use as a protective agent against UV irradiation (Jung et al., 2016).

Sunscreen Formulations : It was evaluated in cosmetic formulations for sun protection, showing potential as a natural additive in sunscreen (Kim et al., 2021).

Reactive Oxygen Species Interaction : Afzelin acted on reactive oxygen species and exhibited a cytotoxic effect, highlighting its complex interaction with free radicals and oxidants (Vellosa et al., 2015).

ACE Inhibitory Activity : It showed angiotensin-converting enzyme inhibitory activity, indicating its potential in treating hypertension (Hansen et al., 1996).

Silver Nanoparticles : Afzelin capped silver nanoparticles exhibited antibacterial effects against Salmonella enterica, suggesting its application in food safety and antimicrobial treatments (Lotha et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Potential areas for future investigation may include an examination of the processes of absorption, distribution, metabolism, and excretion of afzelin across various biological systems . Conducting such trials would contribute to the identification of the most effective dosage and delivery strategies for medicines or dietary supplements .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-AEIZVZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197459 | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Afzelin | |

CAS RN |

482-39-3 | |

| Record name | Afzelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)